Cas no 2680779-98-8 (6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid)

6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid
- EN300-28283222
- 2680779-98-8
- 6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid
-
- インチ: 1S/C7H3ClF3N3O3/c8-3-4(14-6(17)7(9,10)11)12-1-2(13-3)5(15)16/h1H,(H,15,16)(H,12,14,17)
- InChIKey: NALZSAJWAJFZSR-UHFFFAOYSA-N
- SMILES: ClC1C(=NC=C(C(=O)O)N=1)NC(C(F)(F)F)=O
計算された属性
- 精确分子量: 268.9815031g/mol
- 同位素质量: 268.9815031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 92.2Ų
6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283222-10g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 10g |
$2823.0 | 2023-09-08 | ||
Enamine | EN300-28283222-10.0g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 10.0g |
$2823.0 | 2025-03-19 | |
Enamine | EN300-28283222-0.25g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 0.25g |
$604.0 | 2025-03-19 | |
Enamine | EN300-28283222-5.0g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 5.0g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28283222-0.1g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 0.1g |
$578.0 | 2025-03-19 | |
Enamine | EN300-28283222-5g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 5g |
$1903.0 | 2023-09-08 | ||
Enamine | EN300-28283222-0.05g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 0.05g |
$551.0 | 2025-03-19 | |
Enamine | EN300-28283222-0.5g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 0.5g |
$630.0 | 2025-03-19 | |
Enamine | EN300-28283222-1.0g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 1.0g |
$656.0 | 2025-03-19 | |
Enamine | EN300-28283222-2.5g |
6-chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2680779-98-8 | 95.0% | 2.5g |
$1287.0 | 2025-03-19 |
6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acidに関する追加情報
6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2680779-98-8, known as 6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom at position 6 and a 2,2,2-trifluoroacetamido group at position 5. The carboxylic acid functionality at position 2 further enhances its versatility in various chemical and biological applications.
Recent studies have highlighted the potential of 6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid as a precursor for the development of novel pharmaceutical agents. Its ability to act as a bioisostere in drug design has been explored in several research papers. For instance, researchers have demonstrated that the trifluoroacetamido group can serve as an effective surrogate for other functional groups, enabling the creation of molecules with improved pharmacokinetic profiles. This has led to its consideration in the development of anti-tumor agents and anti-inflammatory drugs.
In addition to its pharmaceutical applications, this compound has also been investigated for its role in materials science. The pyrazine ring structure is known for its aromaticity and conjugation properties, which make it an attractive candidate for use in organic electronics. Recent advancements in the synthesis of conducting polymers have incorporated derivatives of 6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid, leading to materials with enhanced electrical conductivity and stability under various environmental conditions.
The synthesis of 6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazine derivative. Researchers have optimized reaction conditions to ensure high yields and purity. For example, the introduction of the trifluoroacetamido group is often achieved through nucleophilic substitution reactions under controlled conditions. The carboxylic acid functionality is then introduced via hydrolysis or other functional group transformations.
From a structural perspective, the molecule exhibits a high degree of symmetry due to the arrangement of substituents on the pyrazine ring. This symmetry contributes to its stability and reactivity in various chemical environments. Computational studies have revealed that the electronic properties of this compound are significantly influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoroacetamido group. These effects enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for its biological activity.
Recent research has also focused on understanding the photophysical properties of 6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid. Studies have shown that this compound exhibits strong fluorescence under UV light due to its conjugated system. This property makes it a promising candidate for use in fluorescent sensors and imaging agents. Furthermore, its ability to undergo photochemical reactions under specific conditions opens up new avenues for its application in photocatalysis.
In conclusion, 6-Chloro-5-(
2680779-98-8 (6-Chloro-5-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid) Related Products
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)
- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)
- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)




